molecular formula C8H13ClF3N B6274993 rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride CAS No. 2307778-74-9

rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride

Cat. No.: B6274993
CAS No.: 2307778-74-9
M. Wt: 215.6
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Description

rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride: is a synthetic compound characterized by the presence of a trifluoromethyl group attached to an octahydrocyclopenta[c]pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Octahydrocyclopenta[c]pyrrole Ring: This can be achieved through a cyclization reaction involving a suitable diene and a nitrogen-containing compound under catalytic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate (CF₃SO₃) in the presence of a base.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the trifluoromethyl group.

    Reduction: Reduction reactions can target the double bonds within the octahydrocyclopenta[c]pyrrole ring, leading to further saturation of the ring structure.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Products may include N-oxides or carbonyl-containing derivatives.

    Reduction: Fully saturated derivatives of the octahydrocyclopenta[c]pyrrole ring.

    Substitution: Compounds with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.

Biology and Medicine:

    Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.

    Biological Probes: It can be used in the development of probes for studying biological processes, especially those involving fluorine atoms.

Industry:

    Agrochemicals: The compound can be explored for use in the development of new pesticides or herbicides.

    Polymers: Its incorporation into polymer structures can impart unique properties such as increased stability or specific reactivity.

Mechanism of Action

The mechanism by which rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

    Trifluoromethylpyrroles: These compounds share the trifluoromethyl group and pyrrole ring but differ in the degree of saturation and ring structure.

    Fluorinated Cyclopentanes: Compounds with similar cyclopentane rings but different fluorine substitution patterns.

Uniqueness:

    Structural Features: The combination of the trifluoromethyl group with the octahydrocyclopenta[c]pyrrole ring is unique, providing distinct chemical and physical properties.

    Reactivity: The presence of the trifluoromethyl group significantly alters the compound’s reactivity compared to non-fluorinated analogs, making it more resistant to metabolic degradation and enhancing its potential as a drug candidate.

This detailed overview provides a comprehensive understanding of rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride, covering its synthesis, reactions, applications, and unique features

Properties

CAS No.

2307778-74-9

Molecular Formula

C8H13ClF3N

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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